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Compound of Interest

Compound Name: 8-Ethyl-4-quinolinol

Cat. No.: B1352762 Get Quote

Introduction: Elucidating the Structure of a Key
Heterocycle
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its

derivatives exhibiting a vast range of biological activities and photophysical properties. 8-Ethyl-
4-quinolinol, a specific analog within this class, presents a fascinating case for structural

elucidation due to its potential for tautomerism and the influence of its substituents on the core

heterocyclic system. Its formal IUPAC name is 8-ethyl-1H-quinolin-4-one, reflecting the keto-

enol tautomerism inherent to 4-hydroxyquinolines.[1]

This guide provides a comprehensive, multi-technique spectroscopic workflow for the

unambiguous characterization of 8-Ethyl-4-quinolinol. As a senior application scientist, my

objective is not merely to present protocols but to instill a deep understanding of the causality

behind our analytical choices. We will explore how data from Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy

integrate into a self-validating system, ensuring the highest degree of confidence in structural

assignment for research and development applications.

Physicochemical Properties
A foundational understanding begins with the molecule's basic properties, which are

summarized below.
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Property Value Source

IUPAC Name 8-ethyl-1H-quinolin-4-one PubChem[1]

CAS Number 23096-83-5 PubChem[1]

Molecular Formula C₁₁H₁₁NO PubChem[1]

Molecular Weight 173.21 g/mol PubChem[1]

Monoisotopic Mass 173.084064 Da PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen

framework of an organic molecule. For 8-Ethyl-4-quinolinol, it allows us to map the

connectivity of the ethyl group and assign every proton and carbon on the quinoline core.

¹H NMR Analysis: Mapping the Proton Environment
Expertise & Causality: The choice of a deuterated solvent is critical. While CDCl₃ is common, a

solvent like DMSO-d₆ is often superior for quinolinol compounds. Its polarity helps in

solubilization, and more importantly, it slows the exchange rate of the labile N-H and O-H

protons, allowing them to be observed as distinct, albeit sometimes broad, signals. This

provides direct evidence of the tautomeric form present in the solution.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of 8-Ethyl-4-quinolinol and

dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient

number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and

Fourier transform. Phase and baseline correct the spectrum, and reference the residual

DMSO solvent peak to δ 2.50 ppm.

Expected Spectrum and Interpretation: The spectrum is anticipated to show distinct regions

corresponding to the aliphatic ethyl protons and the aromatic quinoline protons.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~1.2 - 1.4 Triplet (t) 3H -CH₃ (Ethyl)

Coupled to the

adjacent CH₂

group.

~2.8 - 3.0 Quartet (q) 2H -CH₂- (Ethyl)

Coupled to the

adjacent CH₃

group.

~6.5 - 6.7 Doublet (d) 1H H-3

Adjacent to the

electron-donating

OH/NH group

and coupled to

H-2.

~7.2 - 8.5 Multiplets (m) 4H
H-2, H-5, H-6, H-

7

Complex region

for the remaining

aromatic protons.

Specific

assignment

requires 2D

NMR. The H-2

proton is typically

deshielded due

to the adjacent

nitrogen.[2]

~11.0 - 12.0
Broad Singlet (br

s)
1H N-H / O-H

Labile proton,

chemical shift is

concentration

and temperature

dependent.

¹³C NMR Analysis: Characterizing the Carbon Skeleton
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Expertise & Causality: A standard proton-decoupled ¹³C NMR spectrum provides a single peak

for each unique carbon atom, simplifying the analysis.[3] To further validate assignments, a

Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. It

differentiates carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals

appear as negative peaks. Quaternary carbons (like C-4, C-4a, and C-8a) are absent in a

DEPT-135 spectrum, confirming their assignment.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Utilize a 400 MHz spectrometer, observing at its corresponding carbon

frequency (~100 MHz).

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is

required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[3]

Data Processing: Process the FID, reference the DMSO-d₆ solvent peak to δ 39.52 ppm,

and perform phase and baseline corrections.

Expected Spectrum and Interpretation: Eleven distinct carbon signals are expected.
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Predicted Chemical Shift
(δ, ppm)

Carbon Assignment Rationale

~15 -CH₃ (Ethyl)
Standard aliphatic methyl

carbon.

~25 -CH₂- (Ethyl)
Standard aliphatic methylene

carbon.

~100 - 145 Aromatic CH & C
Aromatic carbons. Specific

assignments are complex.

~122 C-8
Aromatic carbon bearing the

ethyl substituent.

~140 C-2

Deshielded due to proximity to

the electronegative nitrogen

atom.[2]

~150 C-8a
Quaternary carbon adjacent to

nitrogen.

~175 C-4

Carbonyl-like carbon of the 4-

quinolone system, highly

deshielded.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
MS provides two crucial pieces of information: the exact molecular weight, which confirms the

elemental formula, and the fragmentation pattern, which acts as a structural fingerprint.

Expertise & Causality: We employ two complementary MS techniques. Electrospray Ionization

(ESI) is a "soft" technique ideal for determining the molecular ion with minimal fragmentation.[4]

[5] This is coupled with a high-resolution analyzer like Time-of-Flight (TOF) to achieve high

mass accuracy. In contrast, Electron Ionization (EI) is a "hard" technique that induces

reproducible fragmentation, providing valuable structural clues that can help differentiate

isomers.[6]
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Protocol 3.1: High-Resolution MS (HRMS) via ESI-TOF

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecular ion will

be the protonated species, [M+H]⁺.

Analysis: Determine the accurate mass of the [M+H]⁺ peak. The measured mass should be

within 5 ppm of the theoretical mass calculated for C₁₁H₁₂NO⁺ (174.0913).

Protocol 3.2: Fragmentation Analysis via GC-EI-MS

Sample Preparation: Prepare a dilute solution in a volatile solvent like dichloromethane or

ethyl acetate.

Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass

Spectrometer with an EI source.

Data Acquisition: Acquire the mass spectrum of the peak corresponding to 8-Ethyl-4-
quinolinol.

Analysis: Identify the molecular ion peak (M⁺˙ at m/z 173) and analyze the major fragment

ions.

Expected Fragmentation Pattern:

m/z 173 (M⁺˙): The molecular ion.

m/z 158 ([M-15]⁺): Loss of a methyl radical (•CH₃), less common than loss of ethyl.

m/z 144 ([M-29]⁺): A significant peak corresponding to the loss of an ethyl radical (•C₂H₅), a

classic benzylic-type cleavage.

m/z 116 ([M-29-28]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment,

characteristic of quinolone structures.
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Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is exceptionally sensitive to the presence of specific

functional groups by measuring their characteristic vibrational frequencies. For 8-Ethyl-4-
quinolinol, we are particularly interested in the O-H/N-H and C=O stretching regions, which

provide direct evidence of the tautomeric structure and intermolecular hydrogen bonding in the

solid state.

Experimental Protocol: FTIR (KBr Pellet)

Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade

Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.

Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire

the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Spectral Features:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 (broad) N-H / O-H Stretch Amide / Enol

3100 - 3000 C-H Stretch Aromatic

2960 - 2850 C-H Stretch Aliphatic (Ethyl)

~1650 C=O Stretch Keto form of quinolone

1620 - 1450 C=C / C=N Stretch Aromatic Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the

conjugated π-system of the quinoline ring. The wavelengths of maximum absorbance (λmax)

are characteristic of the chromophore and are sensitive to both substitution and solvent polarity.
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[7] This analysis provides electronic information that complements the structural data from

other techniques.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent

(e.g., ethanol or methanol). Serially dilute to a concentration that gives a maximum

absorbance between 0.5 and 1.5 AU.

Data Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam

UV-Vis spectrophotometer, with the pure solvent as a reference.

Analysis: Identify the wavelengths of maximum absorbance (λmax).

Expected Spectrum: Quinolinol systems typically exhibit multiple strong absorption bands in the

UV region, corresponding to π→π* transitions within the aromatic system. Expected λmax

values would likely appear in the 220-280 nm and 300-350 nm ranges.

Integrated Spectroscopic Workflow: A Self-
Validating Approach
True scientific integrity in structural elucidation comes from the convergence of evidence from

multiple, independent techniques. No single spectrum tells the whole story. The workflow

described here is designed as a self-validating system where each piece of data confirms and

is confirmed by the others.
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Caption: Integrated workflow for the spectroscopic confirmation of 8-Ethyl-4-quinolinol.

This integrated approach ensures trustworthiness. The molecular formula from HRMS must

match the count of carbons and hydrogens determined by ¹³C and ¹H NMR. The functional
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groups identified by FTIR (e.g., C=O, N-H) must correspond to the chemical shifts seen in the

NMR spectra (e.g., the C-4 signal at ~175 ppm). The fragmentation pattern in EI-MS (e.g., loss

of an ethyl group) must be consistent with the structure deduced from NMR. This web of cross-

validating data points provides an authoritative and irrefutable structural assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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